FLAP Modulator Classification: Defined Molecular Target vs. Non-Targeted Triazolopyridine Analogs
CAS 379239-53-9 is explicitly disclosed as a FLAP modulator within a patent family (BRPI0618046A2) that claims compounds for treating leukotriene-dependent respiratory and cardiovascular conditions . This provides a defined molecular mechanism — 5-lipoxygenase activating protein modulation — that is absent for numerous structurally related triazolo[4,3-a]pyridin-3-ylsulfanyl acetamides available commercially. For instance, N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide and N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide are described in vendor catalogs with only generic references to 'antitumor properties' and 'antimicrobial potential' without a verified primary molecular target . In contrast, CAS 379239-53-9 has a patent-backed target annotation that enables rational experimental design.
| Evidence Dimension | Primary molecular target annotation |
|---|---|
| Target Compound Data | FLAP (5-lipoxygenase activating protein) modulator — patent-verified |
| Comparator Or Baseline | N-(4-ethoxyphenyl) analog and N-(2,4-dimethylphenyl) analog — no verified primary target; only generic activity claims |
| Quantified Difference | Target-annotated vs. target-unannotated — qualitative but verifiable difference in experimental rationale |
| Conditions | Patent disclosure (BRPI0618046A2) vs. vendor catalog descriptions |
Why This Matters
A defined molecular target enables assay-based procurement decisions and reproducible experimental design, reducing the risk of purchasing a compound with unvalidated or promiscuous activity.
- [1] BRPI0618046A2 — Compound, pharmaceutical composition, and use of a compound. Google Patents, filed November 2006. Describes CAS 379239-53-9 as a FLAP modulator for respiratory and cardiovascular indications. View Source
